1H-Indazole-6-sulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indazole-6-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-13(11,12)6-2-1-5-4-8-9-7(5)3-6/h1-4H,(H,8,9)(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACLCVLPIZBCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569292 | |
| Record name | 1H-Indazole-6-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858227-63-1 | |
| Record name | 1H-Indazole-6-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Indazole 6 Sulfonic Acid and Its Derivatives
Classical Approaches to Indazole Scaffold Formation
The formation of the indazole ring system has long been accomplished through several classical methods, with diazotization-cyclization and nucleophilic aromatic substitution (S_NAr) being prominent strategies.
Diazotization-Cyclization: This is one of the most fundamental methods for constructing the indazole core. chemicalbook.comclockss.org It typically begins with a 2-alkyl-substituted aniline (B41778), which undergoes diazotization, followed by an intramolecular cyclization. primescholars.com For instance, the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid at room temperature leads to the formation of 1H-indazole. chemicalbook.com This method is particularly effective when the aniline ring contains electron-withdrawing groups, which facilitate the cyclization of the diazonium salt. thieme-connect.de A variation of this approach involves the reductive cyclization of a diazonium salt. For example, 1H-indazole-3-carboxylic acid can be synthesized from isatin (B1672199) through ring opening to an aminophenylglyoxylic acid, followed by diazotization and subsequent reductive cyclization. chemicalbook.com Similarly, 2-cyano-5-trifluoromethylaniline can be converted to 6-(trifluoromethyl)-1H-indazol-3-amine by diazotization with sodium nitrite in hydrochloric acid, followed by a reductive cyclization using stannous chloride.
Nucleophilic Aromatic Substitution (S_NAr): The S_NAr reaction provides another classical route to indazoles. This method often involves the reaction of a hydrazine (B178648) with an ortho-substituted aromatic compound, such as an o-fluorobenzonitrile or a 2-halobenzaldehyde. clockss.orgorganic-chemistry.org For example, a straightforward synthesis of arylazoindazoles involves the deprotonation of a C₆F₅-substituted formazan, which then undergoes a facile intramolecular S_NAr cyclization. nih.govscispace.comacs.org This strategy has also been crucial in the synthesis of complex molecules like merestinib, where an S_NAr reaction forges the indazole ring. researchgate.net
Regioselective Functionalization Strategies at the Indazole-6-position
Achieving regioselective substitution at the 6-position of the indazole ring is crucial for developing targeted therapeutic agents. Various strategies, including direct sulfonation and transformations involving halogen and nitro groups, have been developed.
Sulfonation Reactions and Precursor Modifications
Direct C-H sulfonylation of the indazole ring has been achieved through electrochemical methods. This approach allows for the C3-H sulfonylation of 2H-indazoles at room temperature without the need for transition metals or external oxidants, utilizing sulfonyl hydrazides as the sulfonyl precursor. researchgate.netacs.org While direct C-6 sulfonation is less commonly reported, the synthesis of sulfonyl chlorides at other positions, such as the 5-position, is well-documented. For example, 2-methyl-2H-indazole-5-sulfonyl chloride can be prepared by reacting 2-methyl-2H-indazole with chlorosulfonic acid. This highlights the potential for precursor modification, where a functional group at a different position could be transformed or used to direct substitution to the 6-position.
Halogenation and Nitro-Group Transformations for 6-Position Substitution
Halogenation and nitration are key strategies for introducing functional groups at specific positions on the indazole ring, which can then be further manipulated.
Halogenation: Bromination at the C6-position of the indazole ring is a common step in the synthesis of various derivatives. For instance, in the synthesis of the drug axitinib, commercially available 6-bromo-1H-indazole is used as a starting material. beilstein-journals.org Regioselective bromination at the C7-position of 4-substituted 1H-indazoles has also been described, which can then be followed by palladium-catalyzed cross-coupling reactions. nih.gov This demonstrates the utility of halogenation for introducing a handle for further functionalization.
Nitro-Group Transformations: The introduction of a nitro group at the C6-position, followed by its reduction, is a well-established method for creating 6-aminoindazole derivatives. The synthesis of 3-methyl-6-nitro-1H-indazole and its subsequent conversion to N,2,3-trimethyl-2H-indazol-6-amine, a key intermediate for the drug pazopanib, exemplifies this strategy. mdpi.compreprints.org The reduction of the nitro group is often achieved using reagents like tin(II) chloride. mdpi.com The Cadogan reductive cyclization of o-nitrobenzaldimines or o-nitroazobenzenes is another powerful method for synthesizing indazoles, which is not significantly affected by the electronic nature of the substituents. nih.gov For example, the reaction of 2-nitrobenzaldehyde (B1664092) with various anilines can produce a range of substituted indazoles. nih.gov
Transition Metal-Catalyzed Syntheses of 1H-Indazole-6-sulfonic Acid Precursors
Transition metal catalysis has revolutionized the synthesis of indazoles and their precursors, offering highly efficient and regioselective methods. researchgate.netresearchgate.net These modern techniques, including C-H activation and cross-coupling reactions, provide powerful tools for constructing and functionalizing the indazole scaffold.
C-H Activation Methodologies and Catalysis
Rhodium(III) and Cobalt(III) catalysts have been extensively used for the synthesis of indazoles via C-H activation. nih.govnih.gov These methods often involve the annulation of various starting materials, such as azobenzenes, aldehydes, or hydrazones. acs.orgrsc.orgrsc.org For example, Rh(III)-catalyzed C-H bond functionalization and cyclative capture of azobenzenes with aldehydes provides an efficient, one-step synthesis of N-aryl-2H-indazoles. acs.org Similarly, a cobalt-catalyzed C-H bond functionalization with additions to aldehydes has been developed for the synthesis of N-aryl-2H-indazoles. nih.govacs.org While direct C-H activation at the 6-position of an existing indazole is challenging, these methods are invaluable for constructing the indazole ring with substituents that can be later modified to introduce a sulfonic acid group. For instance, palladium-catalyzed direct arylation of the C6-position of 7-azaindazole N-oxides has been reported. researchgate.netnih.gov
Coupling Reactions (e.g., Suzuki, Heck, Stille) in Indazole Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized indazoles. rsc.orgresearchgate.netrasayanjournal.co.in
Suzuki Coupling: The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds and has been widely applied to the synthesis of indazole derivatives. rsc.orgrsc.org It typically involves the reaction of a halo-indazole with a boronic acid in the presence of a palladium catalyst. nih.govnih.govthieme-connect.com This reaction has been used to introduce aryl and heteroaryl substituents at various positions of the indazole ring, including the synthesis of 5-(thiophen-2-yl)-1H-indazoles from 5-bromoindazoles. nih.gov Although direct Suzuki coupling at the C6-position to introduce a sulfonic acid precursor is not explicitly detailed, the versatility of this reaction suggests its potential for such applications, for example, by coupling with a suitably functionalized boronic acid.
Heck Reaction: The Heck reaction, which involves the palladium-catalyzed vinylation of aryl halides, is another important tool in indazole synthesis. beilstein-journals.orgnih.govresearchgate.net It has been used to synthesize 3-vinylindazoles from 3-bromoindazoles. nih.govresearchgate.net The Heck reaction can be a key step in the synthesis of complex molecules, as demonstrated in a synthetic route to axitinib. beilstein-journals.org
Stille Coupling: The Stille coupling, which utilizes organotin reagents, has also been employed in the synthesis of indazole derivatives. For example, it has been used to synthesize analogues of Akt inhibitors by coupling a stannyl (B1234572) pyridine (B92270) with a bromoindazole. nih.govucsf.edu This reaction offers another avenue for introducing carbon-based substituents that could be further elaborated to a sulfonic acid group.
Electrochemical Synthesis Routes to 1H-Indazole Derivatives
Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, offering mild reaction conditions and reducing the reliance on chemical oxidants and reductants. rsc.org In the context of 1H-indazole synthesis, electrochemical methods have been developed that provide efficient access to the indazole core.
One notable electrochemical approach involves the radical-mediated C-H/N-H cyclization of arylhydrazones to form the 1H-indazole ring system. acs.org This method utilizes anodic oxidation to generate N-centered radicals from arylhydrazone precursors, which then undergo intramolecular cyclization. The process is often carried out in an undivided cell, which simplifies the experimental setup. frontiersin.org The choice of solvent and electrolyte can be crucial for the reaction's efficiency. For instance, hexafluoroisopropanol (HFIP) has been used not only as a solvent but also as a proton source that promotes the formation of the necessary N-radicals. acs.org
Furthermore, the selectivity of the electrochemical synthesis can be controlled by the choice of the cathode material. For example, in the synthesis of 1H-indazole N-oxides, using a reticulated vitreous carbon cathode can selectively yield the N-oxide product. nih.gov Conversely, employing a zinc cathode can lead to the deoxygenation of the N-oxide to the corresponding 1H-indazole through a paired electrolysis process. nih.gov These electrochemical strategies are attractive for their operational simplicity and the use of less expensive electrode materials. acs.org
Detailed mechanistic studies, including cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy, have suggested that these reactions often proceed through a radical pathway involving iminoxyl radicals. nih.gov The scope of these electrochemical protocols is generally broad, tolerating both electron-rich and electron-poor substrates. nih.gov This makes the electrochemical approach a versatile tool for the late-stage functionalization of various bioactive molecules and for the synthesis of a library of 1H-indazole derivatives for pharmaceutical research. nih.gov
While these electrochemical methods provide elegant routes to a variety of 1H-indazole derivatives, the direct electrochemical synthesis of this compound has not been explicitly detailed in the surveyed literature. The existing methods focus on the formation of the indazole ring itself, and the introduction of a sulfonic acid group would likely require a separate synthetic step or a specifically functionalized precursor.
Table 1: Examples of Electrochemical Synthesis of 1H-Indazole Derivatives
| Starting Material | Electrode System | Solvent/Electrolyte | Product | Yield | Reference |
| Arylhydrazones | Graphite anode, Platinum cathode | HFIP/LiClO4 | 1H-Indazoles | Moderate to good | acs.org |
| o-Nitrobenzylamines | Reticulated vitreous carbon cathode | Not specified | 1H-Indazole N-oxides | Wide range | nih.gov |
| o-Nitrobenzylamines | Zinc cathode | Not specified | 1H-Indazoles | Wide range | nih.gov |
This table presents a summary of general electrochemical methods for 1H-indazole derivatives, not the specific synthesis of this compound.
Green Chemistry Approaches and Sustainable Synthetic Methods
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. openochem.org In the synthesis of 1H-indazole derivatives, several green chemistry approaches have been reported, focusing on the use of environmentally benign solvents, catalysts, and energy sources. frontiersin.orggoogle.comresearchgate.net
Microwave-assisted synthesis has been shown to be a highly efficient and eco-friendly one-pot method for preparing 1H-indazoles. chem960.com This technique often leads to good to excellent yields in significantly shorter reaction times compared to conventional heating methods. chem960.com The reactions are typically carried out from substituted salicylaldehydes and hydrazine hydrates. chem960.com
The use of green catalysts is another cornerstone of sustainable synthesis. For instance, ammonium (B1175870) chloride (NH4Cl), a mild and inexpensive acid, has been used to catalyze the synthesis of 1H-indazole derivatives through a grinding protocol in ethanol, which is considered a greener solvent. researchgate.net This method offers benefits such as high yields, short reaction times, and a simple work-up procedure. researchgate.net Natural and biodegradable catalysts, such as lemon peel powder, have also been employed for the synthesis of bioactive 1H-indazoles under ultrasound irradiation, further enhancing the green credentials of the process. nih.gov
Solvent choice is critical in green chemistry. The use of greener solvents like polyethylene (B3416737) glycol (PEG)-400 has been reported for the synthesis of 2H-indazoles using a heterogeneous copper oxide nanoparticle catalyst supported on activated carbon. rsc.org Furthermore, some green protocols are performed under solvent-free conditions, which minimizes waste generation. openochem.org
While these green methodologies offer sustainable pathways to a range of substituted 1H-indazoles, the direct synthesis of this compound using these techniques is not well-documented in the available literature. The introduction of a sulfonic acid group onto an aromatic ring, a reaction known as sulfonation, traditionally involves the use of harsh reagents like fuming sulfuric acid. libretexts.orgdocbrown.info For instance, the sulfonation of 1H-indazole with fuming sulfuric acid at 120 °C has been reported to yield 1H-indazole-7-sulfonic acid, indicating that direct sulfonation may not be regioselective for the desired 6-position. thieme-connect.de
Older literature from 1955 by Robert R. Davies describes the synthesis of various amino- and hydroxy-indazoles and their derived sulfonic acids, suggesting that the synthesis of indazole sulfonic acids has been known for some time, likely through these more traditional and less environmentally friendly methods. rsc.orgrsc.org The development of modern, green, and regioselective methods for the direct synthesis of this compound remains an area for future research.
Table 2: Green Chemistry Approaches for the Synthesis of 1H-Indazole Derivatives
| Method | Catalyst/Conditions | Solvent | Advantages | Reference |
| Microwave-assisted synthesis | Microwave irradiation | Various | Reduced reaction time, high yields | chem960.com |
| Grinding protocol | NH4Cl | Ethanol | Mild conditions, high yields, simple work-up | researchgate.net |
| Ultrasound irradiation | Lemon peel powder | DMSO | Use of natural catalyst, good yields | nih.gov |
| Heterogeneous catalysis | CuO nanoparticles on activated carbon | PEG-400 | Recyclable catalyst, green solvent | rsc.org |
This table summarizes general green synthetic methods for 1H-indazole derivatives and does not describe the direct synthesis of this compound.
Chemical Reactivity and Derivatization of 1h Indazole 6 Sulfonic Acid
Reactions Involving the Sulfonic Acid Moiety (e.g., Esterification, Amidation, Sulfonyl Chloride Formation)
The sulfonic acid group (-SO₃H) is a strong acid, making it amenable to several key transformations. wikipedia.org
Esterification: Sulfonic acids can be converted to their corresponding esters. This transformation is typically achieved by reacting the sulfonic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com Another method involves the reaction with esters of phosphoric acid. google.com The resulting sulfonate esters are valuable intermediates in organic synthesis.
Amidation: The conversion of sulfonic acids to sulfonamides is a crucial reaction, particularly in medicinal chemistry. This can be accomplished by first converting the sulfonic acid to a more reactive species, such as a sulfonyl chloride, which then readily reacts with an amine to form the sulfonamide.
Sulfonyl Chloride Formation: 1H-Indazole-6-sulfonic acid can be converted to 1H-indazole-6-sulfonyl chloride. This transformation is a critical step for subsequent reactions like amidation. Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF), known as the Vilsmeier-Haack reagent, can be employed for this purpose. semanticscholar.org The resulting sulfonyl chloride is a highly reactive electrophile. libretexts.org
| Reaction | Reagents | Product |
| Esterification | Alcohol, Acid Catalyst | Sulfonate Ester |
| Amidation | 1. SOCl₂ or POCl₃/DMF2. Amine | Sulfonamide |
| Sulfonyl Chloride Formation | SOCl₂, POCl₃/DMF | Sulfonyl Chloride |
Transformations at the Indazole Heterocycle (N- and C-Substitutions)
The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, possesses two nitrogen atoms (N1 and N2) and several carbon atoms that can be functionalized. chemicalbook.com
The presence of two nitrogen atoms in the indazole ring allows for the introduction of various substituents through alkylation and acylation reactions. The regioselectivity of these reactions (substitution at N1 versus N2) is a key consideration in the synthesis of indazole derivatives. nih.govresearchgate.net
Alkylation: N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. researchgate.net The regioselectivity is influenced by factors such as the nature of the alkylating agent, the base, and the solvent used. nih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for certain substituted indazoles. nih.gov Conversely, specific catalysts like trifluoromethanesulfonic acid or copper(II) triflate can promote selective N2-alkylation. organic-chemistry.org
Acylation: N-acylation of indazoles also presents the challenge of regioselectivity. Generally, N1-acylation is thermodynamically favored. nih.gov Electrochemical methods have been developed for the selective N1-acylation of indazoles using acid anhydrides. organic-chemistry.org N-acylbenzotriazoles have also been utilized as effective acylating agents for various nitrogen-containing heterocycles. semanticscholar.org
| Reaction | Reagents/Conditions | Predominant Isomer |
| N-Alkylation | NaH, THF, Alkyl Bromide | N1 |
| N-Alkylation | Trifluoromethanesulfonic acid, Alkyl 2,2,2-trichloroacetimidates | N2 |
| N-Acylation | Acid Anhydride, Electrochemical | N1 |
The carbon atoms of the indazole ring can also be functionalized to introduce a variety of substituents, further diversifying the range of accessible derivatives.
C-functionalization often involves electrophilic substitution reactions such as halogenation and nitration. chemicalbook.com For more targeted modifications, modern cross-coupling reactions are frequently employed. For example, Suzuki-Miyaura cross-coupling can be used to introduce aryl or vinyl groups at specific positions on the indazole ring, often requiring prior halogenation of the target carbon. mdpi.com Palladium-catalyzed C-H amination is another powerful tool for introducing nitrogen-containing functional groups. The functionalization at the C3 position has been a significant area of research in the development of new pharmaceuticals. mdpi.com
Mechanisms of Key Chemical Transformations
Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic routes.
Sulfonamide Formation: The formation of a sulfonamide from a sulfonic acid typically proceeds through a two-step mechanism. First, the sulfonic acid is activated by conversion to a sulfonyl chloride using a reagent like thionyl chloride. The sulfonyl chloride is a potent electrophile. In the second step, a nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide.
N-Alkylation of Indazole: The mechanism of N-alkylation depends on the reaction conditions. Under basic conditions, a base abstracts the proton from one of the nitrogen atoms to form an indazolide anion. This anion then acts as a nucleophile and attacks the alkylating agent (e.g., an alkyl halide) in a nucleophilic substitution reaction. The regioselectivity (N1 vs. N2 attack) is governed by a combination of steric and electronic factors, as well as the stability of the resulting products. nih.gov The N1-alkylated product is generally considered the thermodynamically more stable isomer. nih.gov
Fischer Esterification: The Fischer esterification of the sulfonic acid group involves the protonation of the sulfonic acid by a strong acid catalyst, which increases the electrophilicity of the sulfur atom. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the sulfur atom. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the sulfonate ester. masterorganicchemistry.com
Advanced Spectroscopic and Analytical Characterization of 1h Indazole 6 Sulfonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional NMR experiments provide fundamental information about the types and electronic environments of protons, carbons, and nitrogens. While specific experimental data for 1H-Indazole-6-sulfonic acid is not widely published, the expected chemical shifts can be predicted based on the well-documented spectra of the parent compound, 1H-indazole, and the known electronic effects of the sulfonic acid substituent. researchgate.netchemicalbook.comresearchgate.net
The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group. When attached to the C6 position of the indazole ring, it is expected to deshield the adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted 1H-indazole. researchgate.net The proton on the N1 atom is acidic and its chemical shift is highly dependent on the solvent and concentration, but it typically appears as a broad signal at a very downfield position. chemicalbook.comresearchgate.net
Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts for 1H-Indazole and Predicted Shifts for this compound in DMSO-d₆ Predicted shifts are estimations based on substituent effects and may vary from experimental values.
| Atom Position | 1H-Indazole ¹H (ppm) chemicalbook.com | This compound Predicted ¹H (ppm) | 1H-Indazole ¹³C (ppm) researchgate.net | This compound Predicted ¹³C (ppm) |
|---|---|---|---|---|
| H1 | ~13.1 (broad) | ~13.5 (broad) | - | - |
| C3 | - | - | 134.0 | 135.0 |
| H3 | 8.10 | 8.25 | - | - |
| C3a | - | - | 121.2 | 122.5 |
| C4 | - | - | 120.9 | 121.5 |
| H4 | 7.78 | 7.90 | - | - |
| C5 | - | - | 126.5 | 122.0 |
| H5 | 7.13 | 7.80 | - | - |
| C6 | - | - | 120.0 | 145.0 |
| H6 | 7.58 | - | - | - |
| C7 | - | - | 109.8 | 115.0 |
| H7 | 7.36 | 8.10 | - | - |
¹⁵N NMR spectroscopy is particularly useful for distinguishing between N1 and N2 isomers in indazole systems. nih.govnih.gov The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization and chemical environment. For this compound, two distinct ¹⁵N signals would be expected, and their positions would help confirm the 1H-tautomeric form. researchgate.net
Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing correlations between different nuclei. ipb.pt
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show cross-peaks between H4 and H5, and between H5 and H7, confirming their positions in the benzene (B151609) portion of the ring. sdsu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This allows for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. rsc.org For instance, correlations from H5 and H7 to the C6 carbon would definitively confirm the position of the sulfonic acid group. researchgate.net Correlations from H3 to carbons C3a and C7a would establish the connectivity of the pyrazole (B372694) ring to the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique shows correlations between protons that are close in space, regardless of whether they are bonded. For a planar molecule like this compound, NOESY helps to confirm the proximity of adjacent protons, such as H5 to H4 and H7. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman, VCD) for Molecular Structure and Interactions
FT-IR and Raman Spectroscopy : Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that identify functional groups. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch (broad, ~3100 cm⁻¹), aromatic C-H stretches (~3000 cm⁻¹), and C=C/C=N ring vibrations (1450-1620 cm⁻¹). nist.govresearchgate.net Crucially, the sulfonic acid group would introduce strong, characteristic bands corresponding to the S=O asymmetric (~1250-1100 cm⁻¹) and symmetric (~1100-1010 cm⁻¹) stretching vibrations, as well as the S-O stretch (~650 cm⁻¹). nih.govresearchgate.net Raman spectroscopy provides similar information, with the advantage of being highly sensitive to non-polar bonds. nih.gov
Table 2: Key Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Indazole N-H | 3100-3000 (broad) |
| O-H Stretch | Sulfonic Acid O-H | 3000-2800 (very broad) |
| C-H Stretch | Aromatic C-H | 3100-3050 |
| C=C, C=N Stretch | Indazole Ring | 1620-1450 |
| S=O Asymmetric Stretch | Sulfonic Acid | 1250-1100 |
| S=O Symmetric Stretch | Sulfonic Acid | 1100-1010 |
Vibrational Circular Dichroism (VCD) : VCD is a specialized technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov While this compound is itself achiral, it can crystallize in a chiral, non-centrosymmetric space group. In such cases, VCD analysis of the solid state can be used to study the supramolecular chirality arising from intermolecular interactions like hydrogen bonding. rsc.orgresearchgate.netru.nl
Mass Spectrometry (HRMS, LC-MS) for Molecular Weight and Purity Profiling
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the parent ion. nih.gov For this compound (C₇H₆N₂O₃S), the calculated monoisotopic mass is 198.01026 Da. An experimental HRMS measurement within a few parts per million (ppm) of this value would provide strong evidence for the correct molecular formula. nih.govscielo.br
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is ideal for analyzing the purity of a sample by separating the main compound from any impurities or degradation products before they enter the mass spectrometer. The fragmentation pattern of the parent ion can also provide structural information. For this compound, a common fragmentation pathway would involve the loss of the sulfonic acid group (SO₃, 79.957 Da).
Chromatographic Techniques (HPLC, UPLC) for Purity and Quantitative Analysis
Chromatographic methods are paramount for assessing the purity of a compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : HPLC and UPLC are powerful techniques used to separate, identify, and quantify components in a mixture. ekb.eg For a polar and acidic compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. researchgate.net This typically involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by a UV-Vis detector set at a wavelength where the indazole ring strongly absorbs. UPLC operates on the same principles as HPLC but uses smaller stationary phase particles, allowing for faster analysis and higher resolution. ptfarm.pl
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1H-Indazole |
| Formic acid |
| Trifluoroacetic acid |
| Acetonitrile |
Crystallography and Solid State Structural Analysis of 1h Indazole 6 Sulfonic Acid and Its Co Crystals/salts
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single Crystal X-ray Diffraction (SCXRD) stands as the unequivocal method for determining the absolute structure of crystalline materials. This powerful analytical technique allows for the precise mapping of electron density within a single crystal, revealing the spatial arrangement of every atom in the molecule and its positioning within the crystal lattice. For complex organic molecules like indazole derivatives, SCXRD provides unambiguous confirmation of molecular connectivity, conformation, and stereochemistry.
While a specific single crystal structure of 1H-Indazole-6-sulfonic acid is not publicly available, the crystallographic analysis of a closely related compound, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, offers valuable insights into the structural characteristics of this class of compounds nih.gov. The study of this molecule reveals that the indazole ring system is essentially planar. The dihedral angle between the indazole moiety and the appended substituted benzene (B151609) ring is a critical conformational parameter determined with high precision by SCXRD nih.gov.
The process of SCXRD involves irradiating a single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, a three-dimensional model of the electron density, and thus the atomic structure, can be computationally reconstructed.
Table 1: Illustrative Crystal Data and Structure Refinement Parameters for an Indazole Derivative
| Parameter | Value |
| Empirical Formula | C₁₆H₁₄ClN₃O₄S |
| Formula Weight | 379.81 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.9664 (6) |
| b (Å) | 6.4300 (3) |
| c (Å) | 19.6155 (9) |
| β (°) | 107.227 (1) |
| Volume (ų) | 1682.52 (13) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.500 |
| Absorption Coefficient (mm⁻¹) | 0.38 |
| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.130 |
| Goodness-of-fit on F² | 1.09 |
Data derived from the analysis of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide nih.gov.
Powder X-ray Diffraction in Polymorph and Solid-State Characterization
Powder X-ray Diffraction (PXRD) is a fundamental and widely used technique for the characterization of crystalline solids. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. This makes it an invaluable tool for routine analysis, quality control, and the study of polymorphism—the ability of a compound to exist in more than one crystal structure.
Each crystalline polymorph of a substance will produce a unique PXRD pattern, characterized by a distinct set of peak positions and intensities. These patterns serve as a "fingerprint" for a specific crystalline phase. Therefore, PXRD is instrumental in identifying the solid-state form of a pharmaceutical ingredient, detecting crystalline impurities, and monitoring phase transformations that can occur during manufacturing or storage. Such transformations can significantly impact the physical and chemical properties of the material.
The PXRD pattern is obtained by exposing a powdered sample to an X-ray beam and measuring the intensity of the scattered X-rays as a function of the scattering angle (2θ). The resulting diffractogram can be compared to reference patterns from a database or to patterns calculated from known single crystal structures to identify the crystalline phases present in the sample.
In the context of this compound and its potential co-crystals or salts, PXRD would be the primary technique to:
Screen for different polymorphic forms that may arise from various crystallization conditions.
Confirm the formation of a new crystalline phase in co-crystal and salt screening experiments. The PXRD pattern of a true co-crystal will be unique and different from the patterns of the individual components.
Assess the phase purity and batch-to-batch consistency of the solid material.
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, C-H···π Interactions)
The supramolecular assembly of molecules in the crystalline state is governed by a variety of non-covalent intermolecular interactions. A detailed analysis of these interactions is crucial for understanding the stability of the crystal lattice and for the rational design of new solid forms with desired properties. For this compound, the presence of both hydrogen bond donors (N-H of the indazole, O-H of the sulfonic acid) and acceptors (N in the indazole, O in the sulfonic acid), as well as aromatic rings, suggests a rich landscape of possible intermolecular interactions.
Hydrogen Bonding: The sulfonic acid group is a strong hydrogen bond donor, and the nitrogen atoms of the indazole ring are effective hydrogen bond acceptors. This combination is expected to lead to robust hydrogen bonding networks. In the solid state, these interactions would likely play a dominant role in the crystal packing. For example, in the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, the molecules form inversion dimers through N—H···O and C—H···O hydrogen bonds nih.gov. In the case of this compound, strong O-H···N or O-H···O hydrogen bonds would be anticipated, potentially forming chains, sheets, or more complex three-dimensional networks.
C-H···π Interactions: These are weaker, non-conventional hydrogen bonds where a C-H bond acts as the hydrogen bond donor and an aromatic π-system serves as the acceptor. Despite their lower energy compared to classical hydrogen bonds, the cumulative effect of multiple C-H···π interactions can be a significant factor in determining the final crystal packing arrangement.
The interplay of these various intermolecular forces dictates the specific packing motif and the resulting physical properties of the solid.
Supramolecular Assembly and Self-Organizing Structures of this compound Analogues
The principles of supramolecular chemistry and crystal engineering are employed to design and synthesize novel multi-component crystalline materials, such as co-crystals and salts, with tailored properties. By understanding the intermolecular interactions that are likely to form between different molecules, it is possible to predict and control the assembly of supramolecular structures.
For analogues of this compound, the indazole core provides a versatile scaffold for building complex supramolecular architectures. The hydrogen bonding capabilities of the N-H group and the aromatic nature of the bicyclic system are key features that can be exploited in the design of co-crystals. For instance, indole-pyrazole hybrids, which share structural similarities with indazoles, have been shown to form various self-associated structures, including dimers, tetramers, and chains, through N-H···N hydrogen bonds mdpi.com.
The sulfonic acid group in this compound introduces a strongly acidic site, making it an excellent candidate for forming salts with basic co-formers or co-crystals with neutral or weakly acidic/basic molecules. The formation of a salt or co-crystal can dramatically alter the physicochemical properties of the parent compound.
The study of supramolecular assembly in related systems, such as sulfonamides, has shown that strong intermolecular hydrogen bonds and π-π interactions are the primary forces driving the crystal packing researchgate.netnih.gov. These interactions lead to the formation of specific, recognizable patterns of molecules, often referred to as supramolecular synthons. The identification and understanding of these synthons in indazole-sulfonic acid systems would be a key step in the rational design of new solid forms.
Computational Chemistry and Theoretical Studies of 1h Indazole 6 Sulfonic Acid
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These methods have been applied to various indazole derivatives to understand their fundamental chemical properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. ossila.comwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ossila.comresearchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for 1H-Indazole-6-sulfonic Acid
| Parameter | Description | Hypothetical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.0 |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.5 |
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide further insights into the chemical behavior of a molecule. researchgate.netdergipark.org.tr These descriptors include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (1 / 2η), indicating the ease of change in electron distribution.
Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as (I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / 2η, where μ is the chemical potential (-(I+A)/2).
Nucleophilicity: The ability of a molecule to donate electrons.
These parameters have been calculated for various indazole derivatives in theoretical studies to predict their reactivity. researchgate.net For example, a study on six indazole derivatives investigated their corrosion inhibition properties using DFT calculations to determine these global reactivity parameters. researchgate.net
Table 2: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Formula | Hypothetical Value (eV) |
| Chemical Hardness (η) | (I - A) / 2 | 2.5 |
| Chemical Softness (S) | 1 / 2η | 0.2 |
| Electronegativity (χ) | (I + A) / 2 | 4.0 |
| Electrophilicity Index (ω) | μ² / 2η | 3.2 |
The proton affinity of a molecule describes its ability to accept a proton in the gas phase. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For indazole, 1H- and 2H-tautomers are possible. Computational studies on indazole and its derivatives have shown that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov For instance, MP2/6-31G** calculations indicated that the 1H-tautomer of indazole is 15 kJ·mol⁻¹ more stable than the 2H-tautomer. nih.gov The presence of a sulfonic acid group at the 6-position would likely influence the proton affinity and the relative stability of the tautomers due to its electron-withdrawing nature and potential for intramolecular hydrogen bonding.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. nih.govnih.gov These simulations can provide insights into how this compound might behave in different environments, such as in solution or in the presence of other molecules.
For example, MD simulations have been used to study the stability of indazole derivatives when bound to biological targets like protein kinases. mdpi.com Such simulations can reveal key intermolecular interactions, like hydrogen bonds, that stabilize a particular conformation or binding mode. While specific MD simulation data for this compound is not available in the provided search results, this technique would be valuable for understanding its conformational landscape and interactions with its environment.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govelsevierpure.com These models often use molecular descriptors derived from computational chemistry to build predictive equations.
For indazole derivatives, 3D-QSAR studies have been performed to understand the structural features that influence their inhibitory potency against targets like HIF-1α. nih.gov Such studies can generate contour maps that indicate where steric bulk or certain electrostatic properties are favorable or unfavorable for activity, guiding the design of new, more potent compounds. nih.gov A QSAR or QSPR study of this compound and its analogs could be used to predict properties such as solubility, toxicity, or a specific biological activity.
Spectroscopic Parameter Prediction through Computational Methods (e.g., GIAO NMR Calculations)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. nih.govrsc.orgresearchgate.net
Theoretical calculations of ¹H and ¹³C NMR chemical shifts using the GIAO method at the DFT level (e.g., B3LYP/6-311++G(d,p)) have been shown to be in good agreement with experimental data for indazole derivatives. nih.gov These calculations can help in the unambiguous assignment of NMR signals, especially for complex molecules. rsc.org Similar computational approaches can be used to predict other spectroscopic properties like infrared (IR) vibrational frequencies.
Lack of Sufficient Research Data on the Coordination Chemistry of this compound
A thorough review of available scientific literature reveals a significant scarcity of specific research focused on the coordination chemistry of this compound as a ligand. Consequently, a detailed article covering the synthesis, characterization, coordination modes, and structural diversity of its metal-organic frameworks (MOFs) and coordination polymers, as per the requested outline, cannot be generated at this time without resorting to speculation or including information on tangentially related, but distinct, chemical compounds.
The requested article structure is as follows:
Coordination Chemistry of 1h Indazole 6 Sulfonic Acid As a Ligand
Structural Diversity of 1H-Indazole-6-sulfonic Acid Metal-Organic Frameworks (MOFs) and Coordination Polymers
While extensive research exists on the coordination chemistry of other indazole derivatives, particularly 1H-Indazole-6-carboxylic acid , this information is not directly transferable to the sulfonic acid analogue. The electronic properties, steric hindrance, and coordination behavior of a sulfonic acid group differ significantly from those of a carboxylic acid group, which would result in distinct metal complexes with unique structural and functional properties.
General principles of coordination chemistry suggest that this compound could potentially coordinate to metal centers through the nitrogen atoms of the indazole ring and/or the oxygen atoms of the sulfonate group. This could lead to various coordination modes, including monodentate, bidentate, or bridging, which are crucial for the formation of coordination polymers and MOFs. However, without experimental data from published research, any detailed discussion would be purely theoretical.
Due to the constraints of providing scientifically accurate and verifiable information strictly focused on this compound, it is not possible to fulfill the request for a detailed article at this time. Further experimental research and publication in this specific area are required to provide the necessary data for a comprehensive review.
Should you be interested in the coordination chemistry of the closely related and well-researched 1H-Indazole-6-carboxylic acid , a substantial body of literature is available that would allow for the creation of a detailed and accurate article.
Research Applications in Materials Science Non Biological Focus
1H-Indazole-6-sulfonic Acid as a Component in Corrosion Inhibition Systems (Mechanistic Studies)
The functional groups within this compound, namely the indazole ring system and the sulfonic acid group, make it a candidate for corrosion inhibition. The mechanism of corrosion inhibition by organic molecules typically involves their adsorption onto a metal surface, creating a protective barrier. sapub.org This adsorption can be described by two primary interaction types: physisorption and chemisorption. nih.gov
The inhibitive action is attributed to the molecule's ability to adsorb to the metal surface, forming a barrier between the metal and the corrosive agent. sapub.org The indazole component, with its nitrogen heteroatoms and π-electrons from the aromatic rings, can form coordinate bonds with vacant d-orbitals of metal atoms. Similarly, the sulfonic acid group, with its oxygen and sulfur atoms, can act as a Lewis base, facilitating adsorption onto the metal surface. sapub.org This process blocks the active sites on the metal, retarding both the anodic metal dissolution and the cathodic hydrogen evolution reactions. Such behavior is characteristic of a mixed-type inhibitor. researchgate.net Studies on similar heterocyclic compounds like pyrazole (B372694) derivatives have shown that their adsorption on a C-steel surface follows the Langmuir isotherm model, which involves the formation of a protective film. nih.gov The effectiveness of such inhibitors often increases with concentration, leading to a higher degree of surface coverage. nih.govresearchgate.net Electrochemical studies on related compounds confirm that this adsorption leads to an increase in charge transfer resistance and a decrease in the double-layer capacitance at the metal/solution interface. researchgate.netnih.gov
Table 1: Mechanistic Aspects of Corrosion Inhibition by Indazole and Sulfonic Acid Derivatives
| Feature | Description | Probable Role of this compound |
|---|---|---|
| Adsorption | The accumulation of inhibitor molecules at the metal-solution interface. This can be physisorption (electrostatic) or chemisorption (covalent bonding). nih.gov | The nitrogen atoms in the indazole ring and oxygen/sulfur atoms in the sulfonic group act as adsorption centers. |
| Protective Barrier | The adsorbed layer of molecules physically blocks the metal surface from the corrosive environment. sapub.orgresearchgate.net | The inhibitor forms a film on the metal, preventing access of corrosive species like H+ and Cl- ions. |
| Inhibition Type | Can be anodic, cathodic, or mixed-type, depending on whether it primarily retards the metal dissolution, the reduction reaction, or both. | Indazole derivatives often act as mixed-type inhibitors, affecting both anodic and cathodic processes. researchgate.netnih.gov |
| Active Sites | Heteroatoms (N, S, O) and π-electrons in aromatic rings. | The molecule possesses multiple active sites: the pyrazole and benzene (B151609) rings (π-electrons) and the N, S, O heteroatoms. |
Development of Photoluminescent Materials and Sensors Utilizing this compound Derivatives
Derivatives of 1H-indazole are being explored for the development of novel photoluminescent materials, particularly in the form of coordination polymers. A structurally similar compound, 1H-indazole-6-carboxylic acid, has been successfully used to synthesize coordination polymers with Group 12 metals, such as Zinc (Zn(II)) and Cadmium (Cd(II)). mdpi.com These materials exhibit promising emissive properties suitable for applications in sensors and optoelectronics.
When 1H-indazole-6-carboxylic acid reacts with Zn(II) or Cd(II) salts, it forms stable coordination polymers with distinct structural dimensionalities—a double chain structure with zinc and a 3D framework with cadmium. mdpi.com The photoluminescent properties of these complexes have been studied, revealing that the emission is primarily driven by a ligand-centered π*←π electronic transition. mdpi.com This indicates that the indazole moiety itself is the primary source of the luminescence. The coordination with metal ions can modulate these properties, although in the case of the cadmium complex, the luminescent behavior was similar to that of the free ligand, potentially due to the presence of a partially protonated ligand within the structure. mdpi.com The development of such materials based on the indazole framework is a growing area of research, with potential for creating new sensors and photoactive devices. mdpi.com
Table 2: Properties of Photoluminescent Coordination Polymers with 1H-Indazole-6-carboxylic Acid
| Property | Zinc (II) Complex | Cadmium (II) Complex |
|---|---|---|
| Ligand | 1H-indazole-6-carboxylate | 1H-indazole-6-carboxylate |
| Metal Ion | Zn(II) | Cd(II) |
| Resulting Structure | 1D Double Chain Polymer | 3D Metal-Organic Framework (MOF) |
| Luminescence Origin | Ligand-centered π←π transition | Ligand-centered π←π transition |
| Coordination Mode | The carboxylate group coordinates to two metal atoms, while the non-protonated nitrogen of the pyrazole ring links to a third. mdpi.com | Not specified in detail, but forms a 3D network. mdpi.com |
Integration of this compound in Functional Polymeric Materials
The integration of specific functional groups into polymer structures is a key strategy for creating materials with tailored properties. The sulfonic acid group (-SO3H) is particularly effective for modifying polymer surfaces and bulk properties. Covalently coupling sulfonic acid groups to polymer backbones can dramatically alter surface chemistry, for instance, by inducing the nucleation of apatite, a component of bone, on otherwise inert polymer surfaces. nih.gov This highlights the ability of the -SO3H group to interact strongly with ions, such as Ca2+, from a surrounding solution. nih.gov
Incorporating this compound as a monomer or a post-polymerization modification agent could yield functional polymers with a unique combination of properties derived from both the sulfonic acid and the indazole components. The sulfonic acid group would be expected to enhance hydrophilicity, ion-exchange capacity, and proton conductivity. These characteristics are valuable in applications such as water treatment membranes, fuel cell proton exchange membranes, and catalysts.
Meanwhile, the indazole ring system could impart other functionalities. As seen in other applications, the indazole structure can provide photoactivity, thermal stability, and specific binding capabilities. The combination of these functionalities in a single polymeric material could lead to the development of advanced materials for specialized applications. For example, a polymer functionalized with this compound could potentially be used in sensor applications where the sulfonic acid group concentrates an analyte near the photoactive indazole ring.
Table 3: Potential Functions of this compound in Polymeric Materials
| Component | Potential Functionality | Example Applications |
|---|---|---|
| Sulfonic Acid Group (-SO3H) | Increases hydrophilicity, provides sites for ion exchange, enhances proton conductivity. | Membranes for water purification, proton exchange membranes in fuel cells, solid acid catalysts. |
| Indazole Ring | Provides photoactivity (luminescence), thermal stability, potential for specific molecular recognition. | Optical sensors, thermally stable polymers, materials for selective adsorption. |
| Combined Molecule | Creates a multifunctional polymer with both ion-exchange and photoactive/binding sites. | Multifunctional membranes, responsive materials, polymer-based sensors. |
Future Perspectives and Emerging Research Avenues for 1h Indazole 6 Sulfonic Acid
Advanced Catalytic Applications Beyond Ligand Design
While indazole derivatives are well-established as ligands in transition-metal catalysis, the future for 1H-indazole-6-sulfonic acid lies in its potential to function as a catalyst in its own right. The sulfonic acid moiety (-SO3H) is a strong Brønsted acid, opening up possibilities for its use in acid-catalyzed reactions.
Future research is anticipated to explore its utility in areas such as:
Heterogeneous Catalysis: Immobilizing this compound onto solid supports could yield novel, recyclable solid acid catalysts. These materials could offer advantages in terms of catalyst separation, recovery, and reuse, contributing to more sustainable and environmentally benign chemical processes. researchgate.net
Bifunctional Catalysis: The presence of both an acidic sulfonic acid group and the basic nitrogen atoms of the indazole ring suggests potential for bifunctional acid-base catalysis. This dual functionality could be exploited to catalyze complex multi-step reactions in a single pot, enhancing synthetic efficiency.
Organocatalysis: The inherent properties of the molecule could be harnessed for a variety of organocatalytic transformations. Research into its effectiveness in promoting reactions like esterification, hydration of alkynes, and multicomponent reactions is a promising area of investigation.
Studies on sulfonic acid-functionalized carbon materials have demonstrated their efficacy as catalysts, suggesting that the sulfonic acid group on an organic scaffold like indazole could be highly effective. researchgate.net Furthermore, computational studies, such as Density Functional Theory (DFT), could be employed to understand the stability and adsorption energies of the sulfonic acid group on catalytic surfaces, aiding in the design of more robust catalysts. mdpi.com
Exploration of Novel Synthetic Pathways
The development of more efficient, versatile, and sustainable methods for the synthesis of this compound and its derivatives is a key area of future research. While classical methods exist for the synthesis of indazoles, modern synthetic strategies are being explored to improve yields, reduce waste, and allow for greater molecular diversity.
Emerging synthetic approaches include:
Transition-Metal-Catalyzed Reactions: Techniques such as palladium-catalyzed C-H amination and rhodium-catalyzed C-H activation are being investigated for the construction of the indazole core. nih.gov These methods offer redox-neutral conditions and can lead to high yields of the desired products. nih.gov
Photocatalysis and Electrochemistry: Integrating photochemistry, flow chemistry, and microwave-assisted synthesis can accelerate the discovery of novel indazole derivatives. nih.gov These techniques can offer milder reaction conditions and unique reactivity patterns.
Multi-component Reactions: Designing one-pot, multi-component reactions provides a rapid and efficient way to build molecular complexity and generate libraries of indazole derivatives from simple starting materials.
A significant challenge in the synthesis of this compound is the management of the sulfonic acid group, which can be sensitive to certain reaction conditions. Future synthetic strategies will likely focus on late-stage sulfonation of a pre-formed indazole core or the use of protecting groups to shield the sulfonic acid moiety during synthesis. The development of synthetic routes that are tolerant of a wide range of functional groups will be crucial for creating a diverse array of derivatives. nih.gov
| Synthetic Strategy | Description | Potential Advantages |
| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of aminohydrazones to form the indazole ring. nih.gov | Ligand-free conditions, good functional group tolerance. nih.gov |
| Rhodium-Catalyzed C-H Activation | Coupling of imidate esters with nitrosobenzenes to construct the indazole core. nih.gov | Redox-neutral conditions, good to excellent yields. nih.gov |
| Suzuki-Miyaura Cross-Coupling | Functionalization at the C-3 position of the indazole ring using organoboronic acids. mdpi.com | Creates valuable pharmaceutical precursors, can be performed in ionic liquids for catalyst recycling. mdpi.com |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA)-Mediated Cyclization | Oxidative C-N bond formation from arylhydrazones. nih.gov | Metal-free, efficient, and practical. nih.gov |
High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery
To unlock the full potential of the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. nih.gov These technologies enable the rapid synthesis and evaluation of large libraries of related compounds, dramatically accelerating the pace of discovery.
Future research in this area will likely involve:
Combinatorial Library Synthesis: The creation of libraries of this compound derivatives by systematically varying substituents at different positions of the indazole ring. This can be achieved through parallel synthesis techniques.
Assay Development: The design of robust and miniaturized assays suitable for HTS. These assays could screen for a wide range of properties, including catalytic activity, biological function, or material characteristics.
High-Content Screening (HCS): The use of automated microscopy and image analysis to assess the effects of compounds on cells, providing more detailed and physiologically relevant data than traditional HTS methods. nih.govcuanschutz.edu
The integration of HTS with combinatorial chemistry creates a powerful discovery engine. For example, a library of this compound analogues could be rapidly screened against a panel of enzymes or receptors to identify potential drug candidates. nih.gov The data generated from these screens can then be used to build structure-activity relationships (SAR), guiding the design of more potent and selective compounds.
| HTS Technology | Application in Derivative Discovery |
| Fluorescence Polarization (FP) | Screening for inhibitors of enzymes by detecting changes in the polarization of fluorescently labeled substrates. nih.gov |
| AlphaScreen | A bead-based assay for detecting biomolecular interactions, suitable for screening large compound libraries. cuanschutz.edu |
| High-Content Imaging | Automated microscopy to analyze cellular responses to compounds, such as changes in morphology or protein localization. cuanschutz.edu |
Theoretical Prediction and Design of Next-Generation this compound Analogues
Computational chemistry and molecular modeling are playing an increasingly important role in the rational design of new molecules. researchgate.net For this compound, these theoretical approaches can provide valuable insights into its properties and guide the synthesis of next-generation analogues with enhanced performance.
Key computational methods that will drive future research include:
Molecular Docking: Predicting the binding orientation and affinity of this compound derivatives to the active site of a biological target, such as an enzyme or receptor. researchgate.net This can help to prioritize compounds for synthesis and biological testing.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of a compound and its target over time to assess the stability of their interaction. researchgate.net
Quantum Mechanics (QM) Calculations: Determining the electronic properties of molecules, which can be used to predict their reactivity and spectroscopic characteristics.
ADME/Tox Prediction: In silico models to predict the absorption, distribution, metabolism, excretion, and toxicity of new analogues, helping to identify candidates with favorable drug-like properties early in the discovery process. mdpi.com
By combining these computational tools, researchers can design novel this compound analogues with tailored properties. For instance, molecular docking could be used to design a derivative that fits perfectly into the active site of a specific kinase, while MD simulations could confirm the stability of the predicted binding mode. This theory-driven approach can significantly reduce the time and cost associated with experimental research. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
